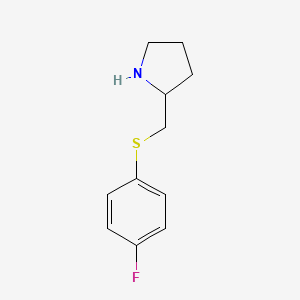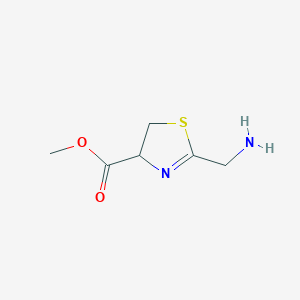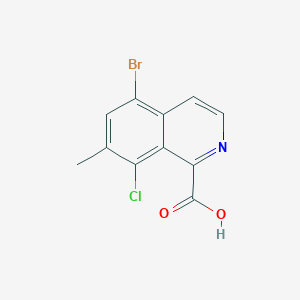
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the isoquinoline ring, along with a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 5-position of the isoquinoline ring.
Chlorination: Introduction of the chlorine atom at the 8-position.
Methylation: Introduction of the methyl group at the 7-position.
Carboxylation: Introduction of the carboxylic acid group at the 1-position.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Chlorination can be performed using chlorine gas or thionyl chloride. Methylation often involves the use of methyl iodide or dimethyl sulfate. Carboxylation can be achieved through the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or aldehyde.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms.
Major Products
Oxidation: Formation of 5-Bromo-8-chloro-7-carboxyisoquinoline-1-carboxylic acid.
Reduction: Formation of 5-Bromo-8-chloro-7-methylisoquinoline-1-methanol.
Substitution: Formation of derivatives with various functional groups replacing the halogens.
Applications De Recherche Scientifique
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms and the carboxylic acid group can influence its binding affinity and specificity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-8-chloroisoquinoline-1-carboxylic acid: Lacks the methyl group at the 7-position.
8-Chloro-7-methylisoquinoline-1-carboxylic acid: Lacks the bromine atom at the 5-position.
5-Bromo-7-methylisoquinoline-1-carboxylic acid: Lacks the chlorine atom at the 8-position.
Uniqueness
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid is unique due to the specific combination of bromine, chlorine, and methyl substituents on the isoquinoline ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogues.
Propriétés
Formule moléculaire |
C11H7BrClNO2 |
|---|---|
Poids moléculaire |
300.53 g/mol |
Nom IUPAC |
5-bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO2/c1-5-4-7(12)6-2-3-14-10(11(15)16)8(6)9(5)13/h2-4H,1H3,(H,15,16) |
Clé InChI |
YWXCPMXEROZQCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CN=C(C2=C1Cl)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


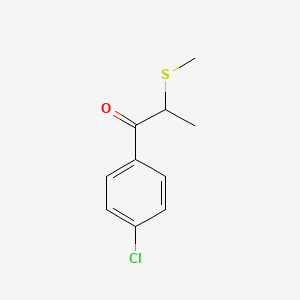
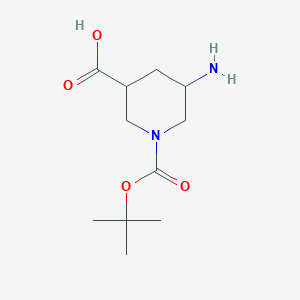
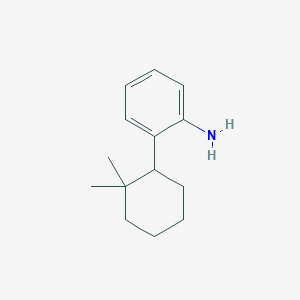
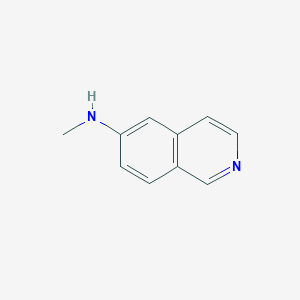


![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)
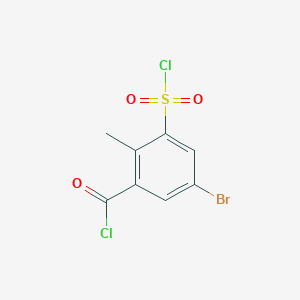
![7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13217898.png)
![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
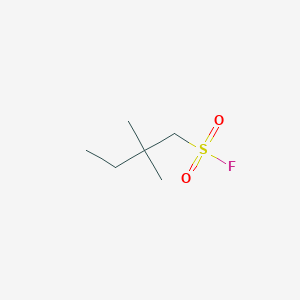
![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)
